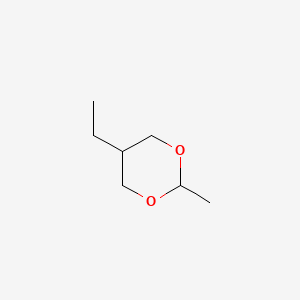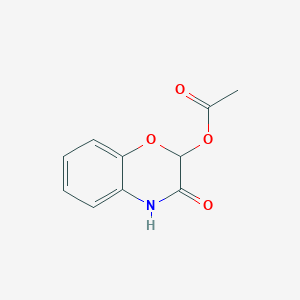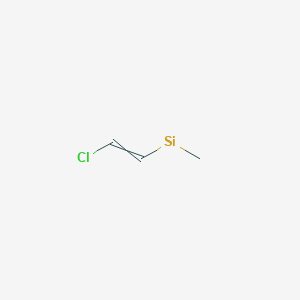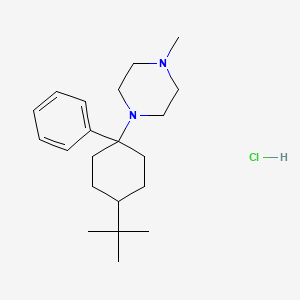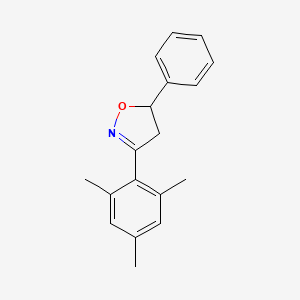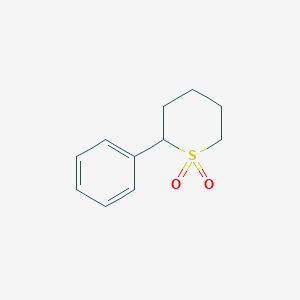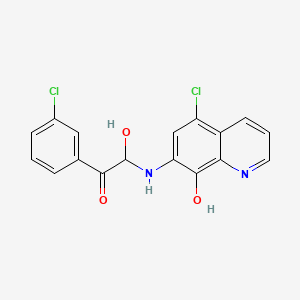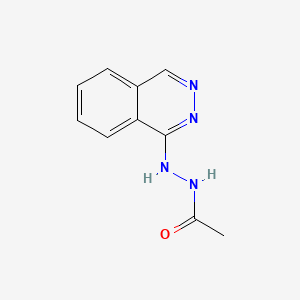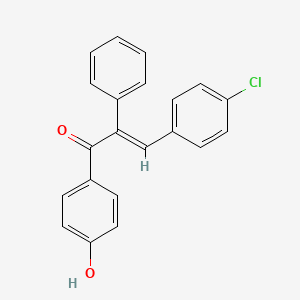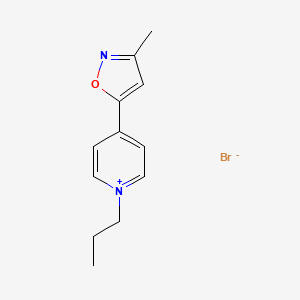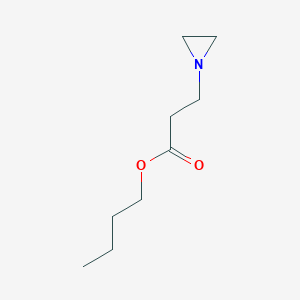
Butyl 3-(aziridin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-(aziridin-1-yl)propanoate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, making them highly reactive and useful intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(aziridin-1-yl)propanoate typically involves the reaction of butyl acrylate with aziridine under basic conditions. The process can be summarized as follows:
Starting Materials: Butyl acrylate and aziridine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of aziridine to the acrylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3-(aziridin-1-yl)propanoate undergoes several types of chemical reactions, primarily due to the reactive aziridine ring:
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of various substituted amines.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Ring-Opened Products: Substituted amines.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Wissenschaftliche Forschungsanwendungen
Butyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: The aziridine ring is a key structural motif in many biologically active compounds, including anti-tumor agents.
Materials Science: Utilized in the development of advanced materials, such as chelation agents and materials templating.
Wirkmechanismus
The mechanism of action of butyl 3-(aziridin-1-yl)propanoate primarily involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as polymerization and the synthesis of biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
Trimethylolpropane tris(3-aziridinyl)propionate: A trifunctional aziridine compound used as a crosslinking agent.
2-(3-(Aziridin-1-yl)propanoyl)oxy)methyl)-2-ethylpropane-1,3-diyl bis(3-(aziridin-1-yl)propanoate): A similar compound with multiple aziridine groups, used in advanced material applications.
Uniqueness
Butyl 3-(aziridin-1-yl)propanoate is unique due to its specific structure, which combines the reactivity of the aziridine ring with the properties of the butyl ester group. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
22480-24-6 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
butyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-3-8-12-9(11)4-5-10-6-7-10/h2-8H2,1H3 |
InChI-Schlüssel |
BJRXXRRJKPBDKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


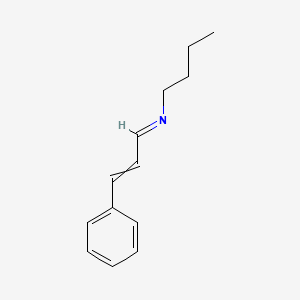
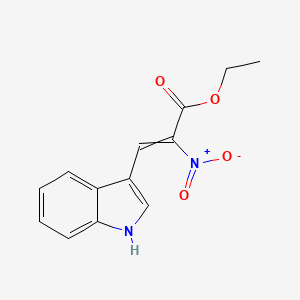
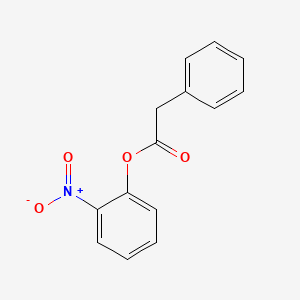
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
